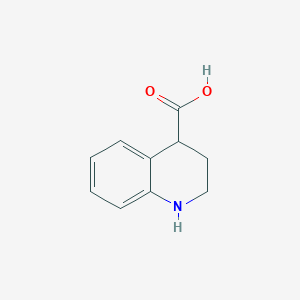

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJKXHUFXRHBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552781 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13337-69-4 | |

| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13337-69-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids, a core scaffold in numerous pharmacologically active compounds. The guide details the prevalent methodologies, including the synthesis of quinoline-4-carboxylic acid precursors via the Doebner reaction and their subsequent reduction, as well as alternative tandem and intramolecular cyclization strategies. Experimental protocols, quantitative data, and mechanistic visualizations are provided to facilitate practical application in a research and development setting.

Overview of Synthetic Strategies

The synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids typically involves a two-stage approach: the initial construction of the corresponding substituted quinoline-4-carboxylic acid followed by the reduction of the quinoline ring system. The Doebner reaction is a classical and widely used method for the synthesis of the quinoline-4-carboxylic acid precursors. Catalytic hydrogenation, particularly with Raney Nickel, is a common and effective method for the subsequent stereoselective reduction to the desired tetrahydroquinoline derivatives. Alternative, more convergent strategies involve tandem or domino reactions and intramolecular cyclizations, which can offer increased efficiency and atom economy.

Synthesis of Quinoline-4-Carboxylic Acid Precursors: The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[1] This reaction can be catalyzed by Brønsted or Lewis acids.

General Reaction Scheme

Caption: General scheme of the Doebner reaction.

Reaction Mechanism

The precise mechanism of the Doebner reaction is subject to some debate, but two primary pathways are proposed. One involves an initial aldol condensation between the enol form of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline. An alternative pathway suggests the initial formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol of pyruvic acid. Both pathways converge to a common intermediate that undergoes intramolecular electrophilic cyclization and subsequent oxidation to the aromatic quinoline.

Caption: Proposed mechanism of the Doebner reaction.

Experimental Protocol: Synthesis of 2-Aryl-quinoline-4-carboxylic Acids

This protocol is a general procedure adapted from literature for the synthesis of 2-aryl-quinoline-4-carboxylic acids using a reusable catalyst under solvent-free conditions.[2]

Materials:

-

Aryl aldehyde (1 mmol)

-

Pyruvic acid (1 mmol, 0.088 g)

-

1-Naphthylamine (or other aniline derivative) (1 mmol, 0.143 g)

-

Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst (10 mg)

Procedure:

-

Combine the aryl aldehyde, pyruvic acid, 1-naphthylamine, and the catalyst in a reaction vessel.

-

Heat the mixture at 80 °C under solvent-free conditions for the appropriate time (typically 12-30 minutes), monitoring the reaction by TLC.

-

Upon completion, add hot ethanol to the reaction mixture.

-

Separate the catalyst using a magnet and wash with hot ethanol.

-

Combine the ethanol fractions and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Doebner Reaction

The following table summarizes the yields for the synthesis of various 2-aryl-quinoline-4-carboxylic acids using the aforementioned protocol.[2]

| Entry | Aryl Aldehyde | Product | Time (min) | Yield (%) |

| 1 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)quinoline-4-carboxylic acid | 12 | 93 |

| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinoline-4-carboxylic acid | 15 | 90 |

| 3 | 4-Bromobenzaldehyde | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 15 | 91 |

| 4 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)quinoline-4-carboxylic acid | 30 | 84 |

| 5 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid | 12 | 92 |

| 6 | Benzaldehyde | 2-Phenylquinoline-4-carboxylic acid | 12 | 90 |

Reduction of Quinoline-4-carboxylic Acids to 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids

The reduction of the quinoline ring is a critical step in obtaining the desired tetrahydroquinoline derivatives. Catalytic hydrogenation is the most common method, with Raney Nickel being a frequently used catalyst due to its high activity and stereoselectivity.

General Reaction Scheme

Caption: General scheme for the reduction of quinoline-4-carboxylic acids.

Reaction Mechanism: Catalytic Hydrogenation

The catalytic hydrogenation of quinolines is believed to proceed through a stepwise addition of hydrogen. The reaction likely involves a 1,4-hydride addition to the quinoline ring, followed by isomerization and a subsequent 1,2-hydride addition to yield the tetrahydroquinoline product.[3]

Caption: Proposed mechanism for the catalytic hydrogenation of quinolines.

Experimental Protocol: Reduction of 2-Alkylquinoline-4-carboxylic Acids with Raney Nickel

This protocol is based on the stereoselective reduction of 2-alkylquinoline-4-carboxylic acids.[4]

Materials:

-

2-Alkylquinoline-4-carboxylic acid

-

Raney Nickel (W-2 or equivalent)

-

Aqueous sodium or potassium hydroxide solution

-

Formic acid

-

Chloroform

Procedure:

-

Dissolve the 2-alkylquinoline-4-carboxylic acid in an aqueous alkaline solution.

-

Add Raney Nickel catalyst to the solution.

-

Subject the mixture to hydrogenation in a Parr apparatus or similar hydrogenation setup under hydrogen pressure at room temperature.

-

Monitor the reaction until hydrogen uptake ceases.

-

Filter off the catalyst.

-

Acidify the filtrate with formic acid.

-

Extract the product with chloroform.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization.

Quantitative Data for the Reduction of Quinoline-4-carboxylic Acids

The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in an aqueous alkaline medium is stereoselective, yielding the cis-isomers.[4]

| Substrate | Product | Yield (%) | Stereochemistry |

| 2-Methylquinoline-4-carboxylic acid | cis-2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | 78 (of mixture) | cis |

| 2,6-Dimethylquinoline-4-carboxylic acid | cis-2,6-Dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | - | cis |

| 2-Cyclopropylquinoline-4-carboxylic acid | Mixture of 2-propyl- and 2-cyclopropyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids | - | Mixture |

Alternative Synthetic Routes

While the Doebner reaction followed by reduction is a robust method, other strategies can provide more direct access to the target molecules.

Tandem/Domino Reactions

Tandem or domino reactions offer an efficient approach by combining multiple transformations in a single pot without isolating intermediates. A diastereoselective synthesis of this compound esters has been developed from methyl (2-nitrophenyl)acetate.[5] This method involves alkylation, ozonolysis, and a final catalytic hydrogenation step that initiates a tandem sequence of nitro group reduction, intramolecular condensation, and reduction of the resulting cyclic imine.

References

- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Reduction of Quinoline-4-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

The stereoselective reduction of the quinoline core, particularly in molecules bearing a carboxylic acid functionality, is a critical transformation for the synthesis of chiral tetrahydroquinolines. These saturated heterocyclic motifs are prevalent in a wide array of natural products and pharmacologically active compounds. However, the direct stereoselective reduction of quinoline-4-carboxylic acids presents a significant challenge due to potential catalyst inhibition by the acidic proton and the coordinating nature of the carboxylate group.

This technical guide provides an in-depth overview of established and strategic approaches for the stereoselective reduction of quinoline-4-carboxylic acids. It details two primary methodologies: a direct diastereoselective reduction to afford cis-tetrahydroquinolines and a more versatile, indirect enantioselective approach that proceeds through an ester intermediate. This document provides detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate practical application in a research and development setting.

Diastereoselective Reduction via Heterogeneous Catalysis

Direct hydrogenation of substituted quinoline-4-carboxylic acids using heterogeneous catalysts like Raney Nickel has been shown to be a diastereoselective process. Specifically, for 2-alkyl-substituted quinoline-4-carboxylic acids, this method preferentially yields the cis-diastereomer, where the C2 alkyl group and the C4 carboxyl group are on the same face of the newly formed stereogenic centers.[1]

Quantitative Data

The following table summarizes the typical conditions and outcomes for the diastereoselective reduction of 2-alkylquinoline-4-carboxylic acids.

| Substrate Example | Catalyst | Solvent System | Temperature (°C) | Pressure (atm H₂) | Product | Diastereomeric Ratio (cis:trans) | Ref. |

| 2-Alkylquinoline-4-carboxylic acid | Raney Nickel | Aqueous Alkali (e.g., NaOH aq.) | ~200 | ~10 | cis-2-Alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | >99:1 | [1] |

Experimental Protocol: Diastereoselective Hydrogenation

This protocol is adapted from general procedures for the hydrogenation of quinolines using Raney Nickel.[2][3]

Materials:

-

2-Alkylquinoline-4-carboxylic acid (1.0 eq)

-

Raney Nickel (approx. 50% slurry in water, 10-20 wt%)

-

Aqueous Sodium Hydroxide (1-2 M)

-

High-pressure autoclave reactor equipped with a stirrer

Procedure:

-

To a high-pressure autoclave, add the 2-alkylquinoline-4-carboxylic acid and the aqueous sodium hydroxide solution.

-

Carefully add the Raney Nickel slurry under a stream of inert gas (e.g., Argon or Nitrogen).

-

Seal the autoclave and purge the system several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 atm) and heat to the target temperature (e.g., 200 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within several hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with water.

-

Carefully acidify the filtrate with an aqueous acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

Mechanistic Pathway

The hydrogenation occurs on the surface of the nickel catalyst. The quinoline adsorbs onto the metal surface, and hydrogen atoms, also adsorbed on the surface, are added in a stepwise manner to the pyridine ring, typically leading to a syn-addition, which results in the observed cis stereochemistry.

References

An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-4-Carboxylic Acid Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activity, and therapeutic potential of structural analogs of 1,2,3,4-tetrahydroquinoline-4-carboxylic acid. This core scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing potent and selective activity against a range of biological targets. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Core Scaffold and Therapeutic Potential

The 1,2,3,4-tetrahydroquinoline ring system is a versatile scaffold that, when appropriately substituted, can interact with a variety of biological targets. The inclusion of a carboxylic acid moiety at the 4-position provides a crucial interaction point and a handle for further chemical modification. Structural analogs of this compound have been investigated for a range of therapeutic applications, most notably as antagonists of the N-methyl-D-aspartate (NMDA) receptor, inhibitors of the kynurenine-3-monooxygenase (KMO) enzyme, and as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ).

Synthetic Methodologies

The synthesis of the 1,2,3,4-tetrahydroquinoline core can be achieved through various strategies, including domino reactions that allow for the efficient construction of the heterocyclic system from simple starting materials. One common approach involves the reduction of the corresponding quinoline-4-carboxylic acid.

A two-step procedure has been described for the synthesis of 1,2,3,4-tetrahydroquinolines which involves an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, followed by an intramolecular Buchwald-Hartwig amination. Another method involves a boronic acid catalyzed one-pot tandem reduction of quinolines to tetrahydroquinolines followed by reductive alkylation. Furthermore, the reduction of 2-alkylquinoline-4-carboxylic acids using Raney nickel in an aqueous alkali solution has been shown to be stereoselective, yielding the cis isomers of the corresponding 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids.[1][2][3]

Key Biological Targets and Structure-Activity Relationships

NMDA Receptor Antagonists

A significant area of research for this compound analogs has been their activity as antagonists at the glycine site of the NMDA receptor. Over-activation of NMDA receptors is implicated in a variety of neurological disorders, making antagonists valuable therapeutic candidates.

Structure-activity relationship (SAR) studies have revealed key features for potent antagonism. The trans configuration of substituents at the 2 and 4 positions of the tetrahydroquinoline ring is generally preferred. For instance, trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines have been synthesized and show nanomolar affinity for the glycine site.[4] The absolute stereochemistry for optimal binding has been determined to be (2S, 4R).[4]

Modifications at the 4-position have a significant impact on activity. The introduction of a 4-amido group has been a successful strategy, with the nature of the amide substituent influencing potency. For example, the urea derivative trans-2-carboxy-5,7-dichloro-4[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline is one of the most potent NMDA antagonists discovered, with an IC50 of 7.4 nM against [3H]glycine binding.[4] The introduction of a bulky substituent at the 4-position is generally well-tolerated.[4]

Table 1: In Vitro Activity of 4-Amido-2-carboxytetrahydroquinoline Analogs as NMDA Receptor Antagonists [4]

| Compound | 4-Substituent | IC50 (nM) vs [3H]glycine binding |

| 35 | [[(Phenylamino)carbonyl]amino] | 7.4 |

| 55 | [1-(3-Phenyl-2-oxoimidazolidinyl)] | 6 |

Kynurenine-3-Monooxygenase (KMO) Inhibitors

The kynurenine pathway is a major route of tryptophan metabolism, and dysregulation of this pathway is implicated in neurodegenerative diseases.[5][6] Kynurenine-3-monooxygenase (KMO) is a key enzyme in this pathway, and its inhibition is a promising therapeutic strategy to reduce the production of neurotoxic metabolites.[5][6] While the tetrahydroquinoline scaffold has been explored for KMO inhibition, much of the research has focused on the related 1,2,3,4-tetrahydroisoquinoline core. However, the principles of inhibitor design can be extrapolated. KMO inhibitors often feature a scaffold that mimics the substrate, kynurenine.

RORγ Inverse Agonists

The Retinoic Acid Receptor-Related Orphan Receptor gamma (RORγ) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells and the production of pro-inflammatory cytokines, making it an attractive target for autoimmune diseases.[7][8] More recently, RORγ has been identified as a therapeutic target for prostate cancer.[7][9]

A novel class of 1,2,3,4-tetrahydroquinoline derivatives has been identified as potent and selective RORγ inverse agonists.[7] These compounds effectively inhibit the transcriptional activity of RORγ. The development of these compounds provides a new chemotype for the design of RORγ modulators.

Experimental Protocols

General Synthesis of 4-Amido-2-carboxytetrahydroquinolines

The synthesis of these compounds typically starts from a substituted quinoline-2,4-dicarboxylic acid. The general steps involve:

-

Selective Reduction: The quinoline ring is selectively reduced to a tetrahydroquinoline. This can be achieved using catalytic hydrogenation (e.g., with Pd/C) or a dissolving metal reduction.

-

Amide Coupling: The carboxylic acid at the 4-position is converted to an amide. This is typically achieved by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent like HATU or HBTU) followed by reaction with the desired amine.

-

Purification: The final compound is purified using techniques such as column chromatography and/or recrystallization.

Note: The specific reagents, solvents, and reaction conditions will vary depending on the desired substituents on the tetrahydroquinoline ring and the amide moiety.

In Vitro NMDA Receptor Antagonist Assay ([3H]glycine binding)

This assay measures the ability of a compound to displace the radiolabeled glycine analog, [3H]glycine, from its binding site on the NMDA receptor.

Materials:

-

Rat cortical membranes (source of NMDA receptors)

-

[3H]glycine (radioligand)

-

Test compounds (this compound analogs)

-

Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4)

-

Unlabeled glycine (for determining non-specific binding)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Protocol:

-

Prepare serial dilutions of the test compounds.

-

In a microcentrifuge tube, add the rat cortical membranes, [3H]glycine, and either the test compound, buffer (for total binding), or excess unlabeled glycine (for non-specific binding).

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value for each test compound, which is the concentration of the compound that inhibits 50% of the specific binding of [3H]glycine.

Visualizing the Biological Context

The Kynurenine Pathway and KMO Inhibition

The following diagram illustrates the kynurenine pathway and the role of KMO. Inhibition of KMO shunts the pathway towards the production of the neuroprotective kynurenic acid.

Caption: The Kynurenine Pathway and the site of action for KMO inhibitors.

NMDA Receptor Antagonism at the Glycine Site

This diagram illustrates the mechanism of action for this compound analogs as NMDA receptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 4. 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Tetrahydroquinoline-4-carboxylic acid (THQ-4-CA), a heterocyclic compound belonging to the tetrahydroquinoline class, is a molecule of growing interest in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic core fused to a benzene ring provides a unique three-dimensional scaffold that can be exploited for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 13337-69-4 | Ark Pharma Scientific Limited[1], Echemi[2] |

| Molecular Formula | C₁₀H₁₁NO₂ | Ark Pharma Scientific Limited[1], Echemi[2] |

| Molecular Weight | 177.20 g/mol | Echemi[2] |

| Boiling Point | 362.536 °C | Echemi (Calculated)[2] |

| Flash Point | 173.056 °C | Echemi (Calculated)[2] |

| pKa | 3.61 ± 0.20 | Tetrahydroquinolinecarboxylicacid 13337-69-4 wiki (Predicted)[3] |

| XLogP3 | 1.5 | Echemi (Calculated)[2] |

| Hydrogen Bond Donor Count | 2 | Echemi (Calculated)[2] |

| Hydrogen Bond Acceptor Count | 3 | Echemi (Calculated)[2] |

| Rotatable Bond Count | 1 | Echemi (Calculated)[2] |

| Topological Polar Surface Area | 49.3 Ų | Echemi (Calculated)[2] |

Note: Much of the available quantitative data is based on computational predictions. Experimental validation of these properties is crucial for their reliable application. Data regarding melting point and specific solubility in various solvents remains to be experimentally determined.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the reduction of quinoline-4-carboxylic acid. A key study by Zhuravleva et al. outlines a method for the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids, which can be adapted for the unsubstituted parent compound.[4]

Synthesis of this compound

The synthesis is achieved through the reduction of quinoline-4-carboxylic acid. While the specific study focuses on 2-alkyl substituted derivatives, the general procedure for the unsubstituted compound (where R=H) can be inferred.

Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of Quinoline-4-carboxylic Acid [4]

-

Materials: Quinoline-4-carboxylic acid, Raney nickel, aqueous alkali solution (e.g., sodium hydroxide), formic acid, chloroform, suitable reaction vessel, and extraction apparatus.

-

Procedure:

-

In a suitable reaction vessel, dissolve quinoline-4-carboxylic acid in an aqueous alkali solution.

-

Add Raney nickel to the solution. The amount of Raney nickel and the concentration of the alkali solution should be optimized for the specific scale of the reaction.

-

The reaction mixture is then subjected to conditions that promote reduction. This may involve stirring at a specific temperature for a set period.

-

Upon completion of the reaction (monitored by a suitable analytical technique such as TLC or LC-MS), the reaction mixture is carefully acidified with formic acid.

-

The acidified mixture is then extracted with chloroform to isolate the product.

-

The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

-

Note: This is a generalized procedure based on the synthesis of substituted analogs. Researchers should refer to the original literature and optimize the conditions for the synthesis of the unsubstituted compound.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Expected Spectral Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as signals for the protons of the saturated heterocyclic ring, including the methine proton at the C4 position bearing the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons and the sp³-hybridized carbons of the tetrahydroquinoline ring system, including the carbonyl carbon of the carboxylic acid group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching vibration for the carboxylic acid group, a C=O stretching vibration for the carbonyl group, and C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (177.20 g/mol ) and characteristic fragmentation patterns.

Biological Significance and Potential Applications

While specific biological activity and involvement in signaling pathways for this compound are not yet extensively documented, the broader class of tetrahydroquinolines exhibits a wide range of pharmacological properties. Derivatives of the closely related 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been investigated as inhibitors of Bcl-2/Mcl-1 proteins, which are involved in apoptosis, suggesting a potential role in cancer therapy.

The structural similarity of this compound to other biologically active quinoline carboxylic acids suggests potential for similar activities. For instance, quinoline-4-carboxylic acid derivatives have been explored as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, indicating potential applications in cancer and autoimmune diseases.

Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the biological evaluation of THQ-4-CA.

Conclusion

This compound represents a promising scaffold for the development of new chemical entities with potential therapeutic applications. This guide has summarized the currently available physicochemical data, provided a detailed synthesis protocol, and outlined a logical approach for the investigation of its biological activity. Further experimental work is necessary to fully characterize this compound and unlock its potential in drug discovery and development. Researchers are encouraged to build upon this foundation to explore the full therapeutic utility of this intriguing molecule.

References

The Core Mechanism of Action of Tetrahydroquinoline Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrahydroquinoline (THQ) and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, positioning them as privileged scaffolds in medicinal chemistry. This technical guide provides a comprehensive overview of the core mechanisms of action of tetrahydroquinoline compounds across various therapeutic areas, including oncology, neurodegenerative diseases, infectious diseases, and pain management. The guide delves into the specific molecular targets and signaling pathways modulated by these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The 1,2,3,4-tetrahydroquinoline core, a fusion of a benzene ring and a partially saturated pyridine ring, offers a unique three-dimensional structure that has been extensively explored for therapeutic applications. The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological profiles. This guide will explore the multifaceted mechanisms through which these compounds exert their effects, focusing on key areas of therapeutic interest.

Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1]

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

A critical mechanism underlying the anticancer effects of several tetrahydroquinoline compounds is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][3][4][5][6][7] This pathway is frequently hyperactivated in many cancers and plays a crucial role in cell proliferation, survival, and metabolism.[3][4][5][6][7]

Certain tetrahydroquinoline derivatives have been shown to inhibit key components of this pathway, leading to the suppression of tumor growth.[2]

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Tetrahydroquinoline Compounds

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by tetrahydroquinoline compounds.

Induction of Apoptosis

Another key mechanism of action for anticancer tetrahydroquinoline derivatives is the induction of apoptosis, or programmed cell death.[1][8][9] This is often achieved through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[8][10]

One study demonstrated that a 4-trifluoromethyl substituted tetrahydroquinoline derivative (4ag) triggers apoptosis in glioblastoma cells through the activation of Caspase-3/7.[8] This compound was also shown to induce intracellular and mitochondrial ROS, leading to the disruption of the mitochondrial membrane potential.[8][10]

Quantitative Data: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4ag | SNB19 (Glioblastoma) | 38.3 | ROS-mediated apoptosis, Caspase-3/7 activation | [8] |

| 4ag | LN229 (Glioblastoma) | 40.6 | ROS-mediated apoptosis, Caspase-3/7 activation | [8] |

Neuroprotective Activity

Tetrahydroquinoline derivatives have emerged as promising agents for the treatment of neurodegenerative diseases, primarily through their antioxidant and anti-apoptotic properties.

Cholinesterase Inhibition

Several tetrahydroquinoline-based compounds have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[11][12][13][14][15] Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.

Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors, suggesting they bind to both the catalytic and peripheral anionic sites of the enzyme.[13]

Quantitative Data: Cholinesterase Inhibition by Tetrahydroquinoline Derivatives

| Compound | Enzyme | IC50 (µM) | Inhibition Type | Reference |

| 11g | AChE | 1.94 | Mixed-type | [13] |

| 11g | BChE | 28.37 | Not specified | [13] |

| 5n | AChE | 4.24 | Not specified | [11] |

| 6aa | BChE | 3.97 | Not specified | [11] |

| Compound 217 | AChE | 0.25 | Not specified | [12] |

Antimalarial Activity

Tetrahydroquinoline derivatives have a long history in the fight against malaria, with quinine being one of the oldest and most well-known antimalarial drugs. The primary mechanism of action for many quinoline-based antimalarials is the interference with heme detoxification in the malaria parasite, Plasmodium falciparum.

During its life cycle within red blood cells, the parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by crystallizing it into hemozoin. Quinolines are thought to accumulate in the parasite's acidic food vacuole and inhibit this crystallization process, leading to a buildup of toxic heme and parasite death.

More recent studies have identified other potential targets. For instance, the tetrahydroquinoline MMV692140 has been shown to target the Plasmodium falciparum translation elongation factor 2 (PfeEF2).

Opioid Receptor Modulation

Tetrahydroquinoline-based compounds have been developed as modulators of opioid receptors, offering potential for the treatment of pain with reduced side effects compared to traditional opioids.[16][17][18][19]

Some derivatives have been designed as mixed-efficacy μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists.[16][17] This profile is believed to provide analgesia through MOR activation while mitigating side effects like tolerance and dependence via DOR antagonism.

Other research has focused on the development of positive allosteric modulators (PAMs) of the μ-opioid receptor, which enhance the effects of endogenous or exogenous opioids without directly activating the receptor themselves.[18][19]

Quantitative Data: Opioid Receptor Binding Affinity of Tetrahydroquinoline Derivatives

| Compound | Receptor | Ki (nM) | Functional Activity | Reference |

| 4h | MOR | 1.2 | Agonist | [17] |

| 4h | DOR | 24 | Antagonist | [17] |

| 4h | KOR | 150 | - | [17] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[20][21][22][23]

Experimental Workflow: MTT Assay

Caption: A typical workflow for an in vitro cytotoxicity MTT assay.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoline compound for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the activity of the AChE enzyme.[11][13]

Methodology:

-

Reagent Preparation: Prepare a solution of AChE, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: Incubate the enzyme with various concentrations of the tetrahydroquinoline inhibitor.

-

Reaction Initiation: Initiate the reaction by adding the substrate ATCI.

-

Absorbance Measurement: Measure the rate of the reaction by monitoring the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of key proteins involved in the apoptotic pathway.[24][25]

Methodology:

-

Cell Lysis: Treat cells with the tetrahydroquinoline compound and then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Probe the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, PARP, Bcl-2) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Synthesis of Tetrahydroquinoline Derivatives

A variety of synthetic methods have been developed for the preparation of the tetrahydroquinoline scaffold. Common strategies include:

-

Hydrogenation of Quinolines: The most direct method involves the catalytic hydrogenation of the corresponding quinoline precursor.[26]

-

Povarov Reaction: A [4+2] cycloaddition reaction between an imine and an electron-rich alkene.

-

Domino Reactions: Multi-step reactions that occur in a single pot, such as a reduction-reductive amination sequence starting from 2-nitroarylketones.[27]

-

Gold-catalyzed Intramolecular Hydroarylation and Transfer Hydrogenation: A method starting from N-aryl propargylamines.[28]

General Synthetic Scheme: Povarov Reaction

Caption: A simplified representation of the Povarov reaction for tetrahydroquinoline synthesis.

Conclusion

Tetrahydroquinoline and its derivatives constitute a remarkable class of compounds with a wide range of mechanisms of action, making them highly attractive for drug discovery and development. Their ability to interact with diverse biological targets, including enzymes, receptors, and signaling pathway components, underscores their therapeutic potential in oncology, neurodegenerative diseases, and beyond. This technical guide provides a foundational understanding of their core mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers in the continued exploration and optimization of this versatile chemical scaffold. Further investigation into the structure-activity relationships and pharmacokinetic properties of novel tetrahydroquinoline analogs will be crucial in translating their preclinical promise into clinical realities.

References

- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 13. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 16. Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biorxiv.org [biorxiv.org]

- 19. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. atcc.org [atcc.org]

- 22. broadpharm.com [broadpharm.com]

- 23. researchhub.com [researchhub.com]

- 24. benchchem.com [benchchem.com]

- 25. blog.cellsignal.com [blog.cellsignal.com]

- 26. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 27. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Tetrahydroquinoline synthesis [organic-chemistry.org]

Spectroscopic and Synthetic Profile of 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 1,2,3,4-tetrahydroquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is curated to support research and development activities by presenting key data in a structured and accessible format.

Core Spectroscopic Data

While comprehensive, publicly available spectroscopic data specifically for the parent compound this compound is limited, data for its derivatives provide valuable reference points. The following tables summarize expected and reported spectroscopic characteristics based on analyses of closely related analogs.

Table 1: Infrared (IR) Spectroscopy Data of Substituted Analogs

| Functional Group | Expected Wavenumber (cm⁻¹) | Reported Wavenumber (cm⁻¹) for 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid[1] |

| N-H Stretch | 3300-3500 | 3452 |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1708 |

| C=O Stretch (Lactam) | 1630-1660 | 1643 |

Table 2: Mass Spectrometry (MS) Data of a Substituted Analog

| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| 6-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid[1] | 219 (24%) | 160 (100%), 142 (56%), 130 (19%), 117 (13%) |

Note: The fragmentation pattern of the parent compound is expected to show a prominent molecular ion peak followed by losses of the carboxylic acid group (-COOH, 45 Da) and subsequent fragmentation of the tetrahydroquinoline ring.

Experimental Protocols: Synthesis of Substituted 1,2,3,4-Tetrahydroquinoline-4-carboxylic Acids

A prevalent method for the synthesis of the this compound scaffold involves the reduction of the corresponding quinoline-4-carboxylic acid derivative. A general protocol is described below.

General Synthesis Workflow

Caption: General workflow for the synthesis of substituted 1,2,3,4-tetrahydroquinoline-4-carboxylic acids.

Detailed Experimental Protocol for a Substituted Analog

The synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has been reported via the reduction of 2-hydroxy-6-methylquinoline-4-carboxylic acid.[1]

Materials:

-

2-hydroxy-6-methylquinoline-4-carboxylic acid

-

Acetic acid

-

Zinc dust

-

Water

Procedure:

-

A solution of 1 g (5 mmol) of 2-hydroxy-6-methylquinoline-4-carboxylic acid in 15 ml of acetic acid is heated to 80°C on a water bath.[1]

-

To this solution, 4 g (0.06 mol) of zinc dust is added in portions over a period of 1 hour with continuous stirring.[1]

-

The reaction mixture is stirred for an additional 1.5 hours.[1]

-

The mixture is then filtered, and the filtrate is diluted with 10 ml of water and left to stand overnight.[1]

-

The resulting colorless needles of 6-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid are collected by filtration.[1]

This protocol can be adapted for the synthesis of the unsubstituted parent compound by starting with quinoline-4-carboxylic acid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activities or signaling pathway interactions of this compound. However, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives are known to possess a wide range of pharmacological properties. The investigation into the specific biological targets of this particular molecule presents an open avenue for future research.

Logical Relationship for Future Investigation

Caption: A logical workflow for the investigation of the biological activity of the title compound.

This guide serves as a foundational resource for researchers. The provided data and protocols, while based on derivatives, offer a strong starting point for the synthesis and characterization of this compound and for the exploration of its potential therapeutic applications. Further research is warranted to fully elucidate the spectroscopic and biological profile of this compound.

References

Potential Therapeutic Targets for Tetrahydroquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities. The inherent structural features of THQs, including their conformational flexibility and ability to engage in various intermolecular interactions, make them attractive candidates for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of THQ derivatives, with a particular focus on their anticancer potential. It summarizes quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Key Therapeutic Targets and Quantitative Data

Tetrahydroquinoline derivatives have been investigated for their activity against a range of biological targets. The following tables summarize the in vitro efficacy of various THQ derivatives against prominent targets and cancer cell lines.

Table 1: Inhibitory Activity of Tetrahydroquinoline Derivatives against Specific Molecular Targets

| Compound ID | Target | Assay Type | IC50 / Ki | Reference |

| Compound 10e | mTOR | In vitro kinase assay | IC50 = 0.033 µM | [1][2] |

| Compound 20d | PI3K/Akt/mTOR pathway | Cell-based assay | Induces autophagy | [3][4][5] |

| Tubulin polymerization-IN-41 | Tubulin Polymerization | In vitro polymerization assay | IC50 = 2.61 µM | [6] |

| DF-400 | 5-HT1A Receptor | Radioligand binding assay | Ki = 5.8 nM | [7] |

| DF-300 | 5-HT1A Receptor | Radioligand binding assay | Ki = 7.7 nM | [7] |

Table 2: Cytotoxicity of Tetrahydroquinoline Derivatives against Various Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 10e | A549 | Lung Cancer | 0.033 ± 0.003 | [1] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.63 ± 0.02 | [1] | |

| Compound 10h | MCF-7 | Breast Cancer | 0.087 ± 0.007 | [1] |

| Compound 10d | A549 | Lung Cancer | 0.062 ± 0.01 | [1] |

| MCF-7 | Breast Cancer | 0.58 ± 0.11 | [1] | |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.003 ± 0.008 | [1] | |

| Compound 15 | MCF-7 | Breast Cancer | 15.16 | [8] |

| HepG-2 | Liver Cancer | 18.74 | [8] | |

| A549 | Lung Cancer | 18.68 | [8] | |

| Compound 4a | A549 | Lung Cancer | 11.33 ± 0.67 | [9] |

| HCT-116 | Colon Cancer | ~13 | [9] | |

| Compound 6 | A549 | Lung Cancer | 40.18 ± 0.94 | [9] |

| Compound 20d | HCT-116 | Colon Cancer | 12.04 ± 0.57 | [3] |

| A549 | Lung Cancer | 12.55 ± 0.54 | [3] | |

| GM-3-121 | MCF-7 | Breast Cancer | 0.43 µg/mL | [10] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.37 µg/mL | [10] | |

| Ishikawa | Endometrial Cancer | 0.01 µg/mL | [10] | |

| GM-3-18 | Colon Cancer Cell Lines | Colon Cancer | 0.9 - 10.7 | [10] |

Signaling Pathways and Mechanisms of Action

A significant number of tetrahydroquinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes.[11][12] Dysregulation of this pathway is a hallmark of many cancers.[12] Tetrahydroquinoline derivatives have been shown to inhibit this pathway at various nodes, leading to the suppression of tumor growth.[3][4][5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by THQ derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of tetrahydroquinoline derivatives.

General Workflow for Synthesis and Biological Evaluation

The development of novel therapeutic agents based on the tetrahydroquinoline scaffold typically follows a multi-step process from chemical synthesis to biological characterization.

Caption: General workflow for THQ derivative drug discovery.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Tetrahydroquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Complete cell culture medium

-

Cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

96-well plates

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules, a key process in cell division.[6]

Materials:

-

Purified tubulin (e.g., bovine brain)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

Fluorescent reporter or a spectrophotometer to measure turbidity

-

Test compound (tetrahydroquinoline derivative)

-

Positive control (e.g., Nocodazole) and negative control (DMSO)

-

384-well plates

-

Temperature-controlled plate reader

Protocol:

-

Reagent Preparation: Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP.

-

Compound Addition: Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 384-well plate.

-

Initiation of Polymerization: Add the tubulin solution to the wells to initiate polymerization.

-

Monitoring Polymerization: Immediately place the plate in a plate reader pre-heated to 37°C and monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time (e.g., every 30 seconds for 60 minutes).

-

Data Analysis: Plot the absorbance or fluorescence against time. Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibition of polymerization.

DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of a compound to inhibit the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[13][14]

Materials:

-

Purified DNA gyrase (e.g., from E. coli or M. tuberculosis)

-

Relaxed plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM HEPES-KOH pH 7.9, 6 mM magnesium acetate, 4 mM DTT, 100 mM potassium glutamate, 2 mM spermidine)

-

ATP solution

-

Test compound

-

Positive control (e.g., Novobiocin)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Protocol:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add DNA gyrase to the reaction mixture.

-

Initiation and Incubation: Add ATP to initiate the reaction and incubate at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).

-

Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on a 1% agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. Quantify the band intensities to determine the IC50 value.

Radioligand Binding Assay for 5-HT1A Receptor

This assay is used to determine the binding affinity of a compound to the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.[15][16]

Materials:

-

Membrane preparation from cells expressing the 5-HT1A receptor

-

Radioligand (e.g., [³H]8-OH-DPAT)

-

Test compound (tetrahydroquinoline derivative)

-

Non-specific binding control (e.g., serotonin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA)

-

Glass fiber filters

-

Filtration apparatus (cell harvester)

-

Scintillation counter and scintillation fluid

Protocol:

-

Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (high concentration of an unlabeled ligand).

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

Tetrahydroquinoline derivatives represent a versatile and promising class of compounds with the potential to modulate a variety of therapeutic targets. Their demonstrated activity against key targets in oncology, such as the PI3K/Akt/mTOR pathway and tubulin, underscores their potential for the development of novel anticancer agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of this important chemical scaffold. Future efforts in lead optimization and in vivo evaluation will be crucial in translating the in vitro potential of these compounds into clinically effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. inspiralis.com [inspiralis.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1,2,3,4-Tetrahydroquinolines

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif prevalent in a wide array of natural products and pharmacologically active compounds. Its presence in numerous approved drugs and clinical candidates underscores the importance of efficient and versatile synthetic methodologies for its construction. This technical guide provides a comprehensive overview of core methods for the synthesis of 1,2,3,4-tetrahydroquinolines, complete with detailed experimental protocols, quantitative data for comparative analysis, and mechanistic diagrams to illustrate the reaction pathways.

Povarov Reaction

The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines. It is a formal [4+2] cycloaddition between an in-situ generated N-arylimine and an electron-rich alkene. The reaction can be performed as a one-pot, three-component reaction, which contributes to its efficiency and atom economy.

Reaction Pathway

Caption: General mechanism of the Lewis acid-catalyzed Povarov reaction.

Quantitative Data

| Entry | Aniline | Aldehyde | Alkene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | AlCl₃ (10) | Dichloromethane | 40 | 12 | 75 | [1] |

| 2 | p-Anisidine | Benzaldehyde | Ethyl vinyl ether | Cu(OTf)₂ (10) | Ethanol | 40 | 24 | 30 | [1] |

| 3 | Aniline | p-Chlorobenzaldehyde | N-vinyl-2-pyrrolidinone | p-TsOH (25) | Ethanol | RT | 12 | 63 | [2] |

| 4 | p-Toluidine | p-Chlorobenzaldehyde | Methyl propiolate | p-TsOH (25) | Ethanol | RT | 12 | 60 | [2] |

| 5 | p-Anisidine | p-Bromobenzaldehyde | Methyl propiolate | p-TsOH (25) | Ethanol | RT | 12 | 57 | [2] |

Experimental Protocol: Three-Component Povarov Reaction[1][2]

-

To a solution of the aniline (1.0 mmol) and the aldehyde (1.0 mmol) in the specified solvent (5 mL), add the Lewis or Brønsted acid catalyst (0.1-0.25 mmol).

-

Stir the mixture at room temperature for 10-15 minutes to allow for the in-situ formation of the imine.

-

Add the electron-rich alkene (1.2 mmol) to the reaction mixture.

-

Heat the reaction to the specified temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydroquinoline.

Domino Reduction-Reductive Amination

This highly efficient domino reaction allows for the synthesis of substituted tetrahydroquinolines from readily available 2-nitroaryl ketones and aldehydes. The sequence is typically initiated by the reduction of the nitro group, followed by intramolecular condensation to form a cyclic imine, which is then further reduced to the tetrahydroquinoline.

Reaction Pathway

Caption: Domino sequence of reduction and reductive amination.

Quantitative Data

| Entry | Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Pressure | Yield (%) | Reference |

| 1 | Methyl 2-(2-nitrobenzoyl)propanoate | 5% Pd/C | H₂ | Methanol | RT | 1 atm | 93 | [2] |

| 2 | Ethyl 2-(2-nitrobenzoyl)acetate | 5% Pd/C | H₂ | Ethanol | RT | 1 atm | 98 | [2] |

| 3 | 1-(2-Nitrophenyl)ethan-1-one | 5% Pd/C | H₂ | Methanol | RT | 4 atm | 95 | [2] |

| 4 | 2-Nitrochalcone | 5% Pd/C | H₂ | Dichloromethane | RT | 1 atm | 90 | [2] |

| 5 | Methyl (2-nitrophenyl)acetate derivative | 5% Pd/C | H₂ | Not Specified | RT | Not Specified | High | [3] |

Experimental Protocol: Domino Reduction-Reductive Amination[2]

-

Dissolve the 2-nitroaryl ketone or aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, 10 mL).

-

Add the hydrogenation catalyst (e.g., 5% Pd/C, 10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then pressurize to the desired pressure (1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the 1,2,3,4-tetrahydroquinoline.

Catalytic Hydrogenation of Quinolines

The direct catalytic hydrogenation of quinolines is a straightforward method to produce 1,2,3,4-tetrahydroquinolines. This method is particularly useful when the corresponding quinoline is readily available. A variety of catalysts, including both precious and base metals, can be employed for this transformation.

Reaction Pathway

Caption: Direct catalytic hydrogenation of a quinoline derivative.

Quantitative Data

| Entry | Substrate | Catalyst | Hydrogen Pressure (bar) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Quinoline | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | 40 | H₂O | 70 | 15 | 99 | [4] |

| 2 | 2-Methylquinoline | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | 30 | H₂O | 70 | 15 | 98 | [4] |

| 3 | 6-Methoxyquinoline | Co(OAc)₂·4H₂O (5 mol%), Zn (50 mol%) | 30 | H₂O | 70 | 15 | 99 | [4] |

| 4 | Quinoline | Ni/Biomass catalyst | 30 | Isopropanol | 90 | 12 | >99 | [5] |

| 5 | Quinoline | Adams' catalyst (PtO₂) | ~4.4 | Acetic Acid | 17-37 | Not specified | Not specified | [6] |

Experimental Protocol: Cobalt-Catalyzed Hydrogenation of Quinolines[4]

-

In a glass vial, add the quinoline substrate (0.5 mmol), cobalt(II) acetate tetrahydrate (0.025 mmol, 5 mol%), and zinc dust (0.25 mmol, 50 mol%).

-

Add water (1.5 mL) to the vial.

-

Place the vial in a high-pressure reactor.

-

Seal the reactor, purge with hydrogen gas, and then pressurize to 30-40 bar.

-

Heat the reaction mixture to 70 °C and stir for 15 hours.

-

After cooling to room temperature, carefully release the pressure.

-

Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to afford the pure 1,2,3,4-tetrahydroquinoline.

Borrowing Hydrogen Methodology

The borrowing hydrogen methodology is an atom-economical and environmentally friendly approach for the synthesis of tetrahydroquinolines. This one-pot cascade reaction typically involves the reaction of a 2-aminobenzyl alcohol with a secondary alcohol. The catalyst temporarily "borrows" hydrogen from the secondary alcohol to form a ketone, which then reacts with the 2-aminobenzyl alcohol. The borrowed hydrogen is then returned in the final reduction step.

Reaction Pathway

Caption: Manganese-catalyzed borrowing hydrogen synthesis of tetrahydroquinolines.

Quantitative Data

| Entry | 2-Aminobenzyl Alcohol | Secondary Alcohol | Catalyst | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Aminobenzyl alcohol | 1-Phenylethanol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 85 | [7][8] |

| 2 | 2-Aminobenzyl alcohol | 1-(4-Methoxyphenyl)ethanol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 82 | [7][8] |

| 3 | 2-Aminobenzyl alcohol | 1-(4-Chlorophenyl)ethanol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 75 | [7][8] |

| 4 | 2-Aminobenzyl alcohol | Cyclohexanol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 68 | [7][8] |

| 5 | 2-Aminobenzyl alcohol | Propan-2-ol | Mn(I) PN³ pincer (2 mol%) | KH/KOH | 120 | 16 | 71 | [7][8] |

Experimental Protocol: Manganese-Catalyzed Borrowing Hydrogen Synthesis[7][8]

-

To a reaction vial, add the 2-aminobenzyl alcohol (0.275 mmol), the secondary alcohol (0.250 mmol), and a stock solution of the manganese pincer complex in DME (0.005 mmol).

-

Add the base combination (e.g., KH and KOH).

-

Seal the vial tightly in a glovebox under an argon atmosphere.

-

Heat the reaction mixture to 120 °C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction with a few drops of water.

-

Extract the mixture with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the 1,2,3,4-tetrahydroquinoline.

Friedländer Annulation Followed by Reduction

The Friedländer synthesis is a classic method for constructing the quinoline ring system through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9] To obtain 1,2,3,4-tetrahydroquinolines, a subsequent reduction step is necessary. This two-step sequence can be performed in a one-pot fashion, offering a convenient route to these saturated heterocycles.

Reaction Pathway

Caption: Two-step synthesis via Friedländer annulation and subsequent reduction.

Quantitative Data for Domino Nitro Reduction-Friedländer-Hydrogenation[10]

| Entry | Nitroaldehyde | Ketone | Catalyst | Base | Overall Yield (%) |

| 1 | 2-Nitrobenzaldehyde | Acetophenone | Ni/N-SiC | LiOH | 85 |

| 2 | 2-Nitrobenzaldehyde | 4'-Methylacetophenone | Ni/N-SiC | LiOH | 88 |

| 3 | 2-Nitrobenzaldehyde | 4'-Methoxyacetophenone | Ni/N-SiC | LiOH | 91 |

| 4 | 5-Chloro-2-nitrobenzaldehyde | Acetophenone | Ni/N-SiC | LiOH | 82 |

| 5 | 2-Nitrobenzaldehyde | Propiophenone | Ni/N-SiC | LiOH | 80 |

Experimental Protocol: One-Pot Domino Nitro Reduction-Friedländer-Hydrogenation[10]

Step A: Nitro Reduction

-

In a pressure reactor, combine the 2-nitrobenzaldehyde (0.5 mmol), the ketone (0.5 mmol), the Ni/N-SiC catalyst (4 mol% Ni), and ethanol (3 mL).

-

Pressurize the reactor with H₂ to 3.0 MPa and heat to 40 °C for 20 hours.

Step B: Friedländer Annulation 3. Cool the reactor, vent, and add LiOH (0.3 mmol). 4. Heat the mixture to 60 °C for 20 hours.

Step C: Quinoline Hydrogenation 5. Cool the reactor, repressurize with H₂ to 5.0 MPa, and heat to 120 °C for 48 hours. 6. After cooling and venting, filter the reaction mixture to remove the catalyst. 7. Concentrate the filtrate and purify the residue by column chromatography to obtain the 1,2,3,4-tetrahydroquinoline.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters by a tandem reduction-reductive amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. GT Digital Repository [repository.gatech.edu]

- 7. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Domino Reactions for the Synthesis of 1,2,3,4-Tetrahydroquinolines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetrahydroquinolines, a crucial scaffold in medicinal chemistry, utilizing efficient domino reaction strategies.[1][2] Domino reactions, also known as tandem or cascade reactions, offer significant advantages in organic synthesis, including increased efficiency, reduced waste, and the ability to construct complex molecules from simple starting materials in a single operation.[1] This guide covers several key domino approaches, including reduction-initiated sequences, Povarov (aza-Diels-Alder) reactions, and SNAr-terminated cyclizations.

Reduction-Initiated Domino Reactions

Domino reactions initiated by the reduction of a nitro group are a powerful tool for the synthesis of 1,2,3,4-tetrahydroquinolines. These sequences typically involve the reduction of an aromatic nitro group to an amine, which then participates in subsequent intramolecular cyclization reactions.

Domino Reduction-Reductive Amination

This method, developed by Bunce and co-workers, allows for the diastereoselective synthesis of substituted tetrahydroquinoline-4-carboxylic esters.[3] The reaction cascade is initiated by the catalytic hydrogenation of a nitro group, which is followed by intramolecular condensation and subsequent reduction of the resulting cyclic imine.[1][3]

Logical Workflow for Domino Reduction-Reductive Amination

Caption: Workflow for the domino reduction-reductive amination synthesis.

Quantitative Data

| Entry | R Group | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | CH₃ | 98 | >99:1 | [3] |

| 2 | CH₂CH₃ | 95 | >99:1 | [3] |

| 3 | n-C₃H₇ | 93 | >99:1 | [3] |

Experimental Protocol: Synthesis of Methyl (±)-cis-1,2-dimethyl-1,2,3,4-tetrahydroquinoline-4-carboxylate [3]

-

Alkylation and Ozonolysis: Methyl (2-nitrophenyl)acetate is first alkylated with an appropriate allylic halide. The resulting product is then subjected to ozonolysis to generate the corresponding aldehyde or ketone.

-

Catalytic Hydrogenation: To a solution of the crude aldehyde/ketone in methanol, add 5% Pd/C catalyst.

-

The mixture is hydrogenated on a Parr apparatus at 50 psi of H₂ for 24 hours.

-

Work-up: The reaction mixture is filtered through Celite to remove the catalyst, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the cis-1,2,3,4-tetrahydroquinoline as a single diastereomer.

Reductive Cyclization of 2'-Nitrochalcones